3-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
Overview
Description
3-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as EMIQ and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of EMIQ is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. EMIQ has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
EMIQ has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in cells. EMIQ has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the significant advantages of EMIQ is its potential use in cancer research. EMIQ has shown promising results in inducing apoptosis in cancer cells and inhibiting cell proliferation. However, one of the limitations of EMIQ is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on EMIQ. One of the significant areas of research is the development of EMIQ as a potential cancer drug. Further studies are needed to determine the optimal dosage and administration of EMIQ for cancer treatment. Additionally, more research is needed to understand the mechanism of action of EMIQ and its potential use in other research applications.
Scientific Research Applications
EMIQ has been extensively studied for its potential use in various research applications. One of the most significant applications of EMIQ is in the field of cancer research. Studies have shown that EMIQ has anti-cancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-17-11-7-15(8-12-17)22-19(23)18(21(2)20(22)26)13-14-5-9-16(24-3)10-6-14/h5-13H,4H2,1-3H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMRCPYWGQQNGT-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)N(C2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/N(C2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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